![molecular formula C14H17FN2O2 B1437093 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1019548-30-1](/img/structure/B1437093.png)
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Descripción general
Descripción
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H17FN2O2 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
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Análisis Bioquímico
Biochemical Properties
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been observed to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair processes. The inhibition of PARP1 by this compound leads to enhanced cleavage of PARP1, increased phosphorylation of H2AX, and elevated CASPASE 3/7 activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human breast cancer cells, this compound has been shown to reduce cell viability significantly. It influences cell signaling pathways, particularly those involving PARP1, leading to increased DNA damage response and apoptosis. Additionally, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound inhibits PARP1, leading to the accumulation of DNA damage and activation of apoptotic pathways. The binding of this compound to PARP1 results in the inhibition of its enzymatic activity, preventing the repair of DNA single-strand breaks. Consequently, this leads to the activation of downstream signaling pathways, including the phosphorylation of H2AX and activation of CASPASE 3/7, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, leading to sustained inhibition of PARP1 and prolonged DNA damage response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate DNA repair and apoptosis. The compound’s inhibition of PARP1 affects metabolic flux and metabolite levels, leading to altered cellular metabolism and increased DNA damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and toxicity. Studies have shown that this compound is efficiently transported into cells, where it exerts its effects on DNA repair pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with PARP1 and other DNA repair proteins. This subcellular localization is crucial for its function in inhibiting DNA repair and inducing apoptosis .
Actividad Biológica
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one, often referred to as compound A, is a synthetic compound that has garnered attention in medicinal chemistry for its potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H18F2N2O and a molecular weight of approximately 264.29 g/mol. Its structure includes a piperazine ring linked to an acetylated fluorophenyl moiety, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compound A exhibits various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that similar compounds have shown antiviral activity, particularly against RNA and DNA viruses. The structure of compound A may allow it to interact with viral enzymes or cellular receptors, potentially inhibiting viral replication.
- Neuropharmacological Effects : Given its ability to cross the blood-brain barrier, compound A may interact with central nervous system receptors, making it a candidate for further investigation in neuropharmacology.
- Anticancer Potential : The compound could be explored for its efficacy against specific cancer cell lines. Its structural analogs have shown promise in targeted therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some derivatives that share structural similarities and their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
2-(2-Acetyl-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | C20H20F2N2O3 | Contains an additional phenoxy group enhancing solubility |
1-(4-Fluorophenyl)piperazine | C11H12F2N2 | Lacks the acetyl group; primarily studied for its basic pharmacological profile |
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]ethanone | C15H16Cl2N2O | Features dichlorination which may affect biological activity differently |
Antiviral Activity
In vitro studies have indicated that derivatives of compound A exhibit inhibitory activity against influenza A and other viral strains. For instance, IC50 values were determined through assays measuring viral replication in cell cultures. These studies provide a foundation for exploring the antiviral potential of compound A with appropriate modifications .
Neuropharmacological Studies
Research involving animal models has assessed the binding affinity of compound A at various neurotransmitter receptors. Initial findings suggest potential interactions with serotonin and dopamine receptors, indicating possible applications in treating mood disorders or schizophrenia .
Anticancer Efficacy
In vitro evaluations of compound A against several cancer cell lines have shown promising results. It appears to induce apoptosis in malignant cells while exhibiting minimal toxicity to normal cells at therapeutic concentrations. Further research is needed to elucidate the mechanism of action and optimize its efficacy .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent. The following aspects are notable:
- Chemical Structure : The molecular formula is , which indicates the presence of functional groups that may interact with biological targets effectively.
- Synthesis : Advanced organic synthesis techniques are utilized to produce this compound and its derivatives. These methods include catalysis and stereoselective reactions, allowing for the exploration of various analogs that may enhance biological activity.
Neuropharmacological Properties
Research indicates that 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one may have significant neuropharmacological implications:
- Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier is a critical factor in its potential as a central nervous system (CNS) agent. Studies often involve testing its potency in animal brain fractions or using in vitro models to assess interaction with CNS receptors.
Antiviral Activity
The structural similarities between this compound and known antiviral agents suggest potential applications in antiviral research:
- Mechanism of Action : The compound's design allows for investigation into its inhibitory effects against various RNA and DNA viruses. In vitro testing typically measures the inhibitory concentration (IC50) values to determine efficacy against specific viral strains.
Oncology Research
In the field of cancer research, this compound shows promise as an anticancer agent:
- Targeted Therapies : Its unique structure may enable it to act against specific cancer cell lines, making it a candidate for targeted therapies. Preliminary studies can involve evaluating cell viability and apoptosis in response to treatment with this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Route 1 (Nucleophilic Substitution): React 1-(piperazin-1-yl)ethan-1-one with 2-acetyl-4-fluorophenyl bromide in DMF using K₂CO₃ as a base, refluxed for 36 hours .
- Route 2 (Friedel-Crafts): Use 2-fluoro-4-acetylbenzaldehyde with acetyl chloride and AlCl₃ as a catalyst .
Critical Parameters:
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity).
- Temperature control (reflux conditions for substitution; room temperature for Friedel-Crafts).
- Purification via ice-water precipitation or column chromatography .
Table 1: Comparison of Synthetic Routes
Method | Yield (%) | Reaction Time | Key Reagents |
---|---|---|---|
Nucleophilic Substitution | 65–75 | 36 hours | K₂CO₃, DMF |
Friedel-Crafts | 50–60 | 24 hours | AlCl₃, acetyl chloride |
Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C–F bond: 1.35 Å; piperazine ring puckering parameters) .
- NMR (¹H/¹³C): Key signals include δ 2.45 ppm (acetyl CH₃), δ 7.2–7.8 ppm (fluorophenyl protons), and δ 3.2–3.6 ppm (piperazine CH₂) .
- Mass Spectrometry: Molecular ion peak at m/z 292.3 ([M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can SHELX software address crystallographic refinement challenges for this compound, particularly with disordered piperazine rings?
Methodological Answer: SHELXL (via SHELX-2018) is ideal for refining flexible moieties:
- Disorder Handling: Split atom positions (e.g., partial occupancy for piperazine conformers) and apply restraints (DELU, SIMU) to stabilize thermal motion .
- Twinning Detection: Use HKLF 5 format for data with pseudo-merohedral twinning (common in fluorinated aromatics) .
- Validation: Cross-check with PLATON’s ADDSYM to avoid overinterpretation of symmetry .
Table 2: Refinement Statistics (Example from )
Parameter | Value |
---|---|
R-factor | 0.045 |
C–C bond length SD | 0.008 Å |
Flack x parameter | 0.02(2) |
Q. How do fluorination and acetyl group positioning influence binding to neurological targets (e.g., SIRT1 or MAO-B)?
Methodological Answer:
- Fluorine’s Role: The 4-fluoro group enhances lipid solubility (logP ~2.8) and stabilizes aryl-protein interactions via hydrophobic/π-stacking .
- Acetyl Positioning: The 2-acetyl group aligns with SIRT1’s catalytic cleft, as shown in docking studies (Glide score: −9.2 kcal/mol) .
- Comparative Assays: Replace fluorine with Cl/Br to test halogen effects on IC₅₀ (e.g., SIRT1 activation drops from 0.83 μM to >5 μM with Cl substitution) .
Q. When crystallographic data suggests multiple conformations, how should researchers validate the biologically active structure?
Methodological Answer:
- MD Simulations: Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to identify dominant conformers .
- Pharmacophore Mapping: Overlay NMR-derived solution structures with crystal data to identify bioactive poses .
- Functional Assays: Test conformationally restricted analogs (e.g., cyclized derivatives) for activity retention .
Q. What in vitro assays are recommended to evaluate off-target effects in kinase or cytochrome inhibition studies?
Methodological Answer:
- Kinase Profiling: Use Eurofins’ SelectScreen panel (IC₅₀ for 468 kinases) to identify outliers (e.g., GSK3β inhibition at 1.2 μM) .
- CYP Inhibition: Incubate with human liver microsomes + CYP3A4/2D6 substrates; measure NADPH depletion via LC-MS .
- Counter-Screens: Include unrelated targets (e.g., serotonin receptors) to confirm specificity .
Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding data?
Methodological Answer:
- Force Field Adjustments: Switch from OPLS3e to AMBER for better halogen-bond parameterization .
- Solvent Accessibility: Run docking with explicit water molecules (e.g., WaterMap in Schrödinger) to account for desolvation penalties .
- Experimental Validation: Use SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and compare with docking scores .
Q. What safety protocols are critical given the compound’s acute toxicity profile (Category 4, GHS)?
Methodological Answer:
Propiedades
IUPAC Name |
1-[2-(4-acetylpiperazin-1-yl)-5-fluorophenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)13-9-12(15)3-4-14(13)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWGSYZEDJWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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